N-Desmethyl Doxycycline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

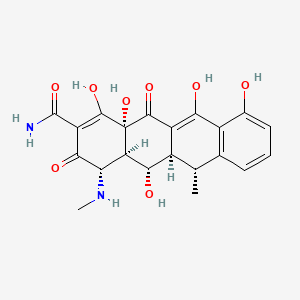

N-Desmethyl Doxycycline, also known as this compound, is a useful research compound. Its molecular formula is C21H22N2O8 and its molecular weight is 430.413. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Desmethyl Doxycycline (NDD) is a significant metabolite of doxycycline, a member of the tetracycline class of antibiotics. Understanding the biological activity of NDD is crucial as it can influence the pharmacological effects and therapeutic applications of doxycycline. This article explores the biological activity of NDD, including its mechanism of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound retains some biological activities similar to its parent compound, doxycycline. The primary mechanism involves the inhibition of bacterial protein synthesis. NDD binds to the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA to the ribosome's A site, which is essential for protein elongation during translation .

In addition to its antibacterial properties, NDD exhibits anti-inflammatory effects by inhibiting nitric oxide synthase and preventing calcium-dependent microtubule assembly. These actions reduce leukocyte migration and proliferation, contributing to its therapeutic potential in inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound has been less extensively studied compared to doxycycline. However, it is known that:

- Absorption : NDD is absorbed following oral administration, although specific absorption rates are not well-documented.

- Distribution : Similar to doxycycline, NDD is widely distributed in body tissues and fluids. It can penetrate the blood-brain barrier, especially in inflamed tissues .

- Metabolism : NDD is primarily formed through the demethylation of doxycycline. This metabolic process affects its bioavailability and therapeutic efficacy.

- Elimination : The elimination pathway remains similar to doxycycline, with renal excretion being a primary route .

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of doxycycline in patients with rosacea. Although primarily focused on doxycycline, the findings imply potential benefits from NDD due to its similar action profile.

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| 300 patients with rosacea | Doxycycline modified-release capsules | Mean decrease in inflammatory lesions from 20.5 to 11.0 (p < 0.001) |

Comparative Analysis with Doxycycline

To better understand the biological activity of this compound in relation to doxycycline, a comparison table is provided below:

| Feature | Doxycycline | This compound |

|---|---|---|

| Mechanism of Action | Inhibits protein synthesis | Similar mechanism |

| Absorption | Variable (18-45% bioavailability) | Not well documented |

| Distribution | Widely distributed | Similar distribution |

| Metabolism | Hepatic metabolism | Formed via demethylation |

| Elimination | Renal excretion | Likely renal |

| Clinical Efficacy | Broad-spectrum antibacterial | Anticipated but less studied |

科学研究应用

Pharmacological Applications

Antimicrobial Activity

N-Desmethyl Doxycycline exhibits antimicrobial properties similar to those of doxycycline. It is effective against a range of gram-positive and gram-negative bacteria. Its mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, thereby preventing bacterial growth .

Table 1: Antimicrobial Spectrum of this compound

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Bacillus anthracis | Sensitive |

| Chlamydia trachomatis | Sensitive |

| Mycoplasma pneumoniae | Sensitive |

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which can be beneficial in treating conditions such as rosacea and acne. It inhibits matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .

Research in Infectious Diseases

This compound has been studied for its efficacy in treating various infectious diseases, particularly those caused by resistant strains of bacteria. Its role in the treatment of multidrug-resistant tuberculosis (MDR-TB) has been highlighted in several studies, showing promise as an adjunct therapy .

Case Study: MDR-TB Treatment

A randomized controlled trial evaluated the safety and efficacy of this compound in combination with standard MDR-TB regimens. Results indicated a significant reduction in sputum culture conversion rates compared to controls, suggesting its potential as a valuable addition to existing treatments .

Role in Veterinary Medicine

In veterinary medicine, this compound is used to treat infections in animals, particularly those caused by tick-borne pathogens. Its effectiveness against Borrelia burgdorferi, the causative agent of Lyme disease, has been documented .

Table 2: Veterinary Applications of this compound

| Condition | Target Pathogen | Treatment Outcome |

|---|---|---|

| Lyme Disease | Borrelia burgdorferi | Effective |

| Rocky Mountain Spotted Fever | Rickettsia rickettsii | Effective |

| Anaplasmosis | Anaplasma phagocytophilum | Effective |

Potential Use in Cancer Therapy

Emerging research suggests that this compound may have applications in cancer therapy due to its ability to inhibit angiogenesis and tumor growth. Studies have shown that it can reduce the proliferation of cancer cells and enhance the efficacy of conventional chemotherapy agents .

Case Study: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate inflammatory pathways may contribute to its anti-cancer effects .

属性

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-1,5,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-6-7-4-3-5-8(24)10(7)15(25)11-9(6)16(26)13-14(23-2)17(27)12(20(22)30)19(29)21(13,31)18(11)28/h3-6,9,13-14,16,23-26,29,31H,1-2H3,(H2,22,30)/t6-,9+,13+,14-,16-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNLTLVVHHDBRY-BTGWETQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86271-83-2 |

Source

|

| Record name | 2-Naphthacenecarboxamide, 1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-4-(methylamino)-1,11-dioxo-, (4S-(4alpha,4aalpha,5alpha,5aalpha,6alpha,12aalpha))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。